![molecular formula C15H10BrN3O2 B11998698 4-bromo-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B11998698.png)

4-bromo-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

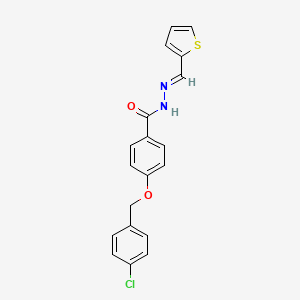

MAO-B-IN-30 is a selective and potent inhibitor of monoamine oxidase B (MAO-B), an enzyme that catalyzes the oxidative deamination of monoamine neurotransmitters such as dopamine. This compound is known for its ability to cross the blood-brain barrier and has shown antiproliferative activity. It is used in the study of Parkinson’s-type neurological disorders due to its ability to reduce levels of tumor necrosis factor-alpha, interleukin-6, and nuclear factor kappa B in organisms .

Méthodes De Préparation

The preparation of MAO-B-IN-30 involves dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO), resulting in a mother liquor concentration of 40 mg/mL . For industrial production, high-throughput screening assays are employed to identify and optimize MAO-B inhibitors. These assays involve the use of fluorescence probes to measure MAO-B activity under optimized conditions, including enzyme sources, substrate concentrations, incubation volume, and reaction time .

Analyse Des Réactions Chimiques

MAO-B-IN-30 undergoes various chemical reactions, including oxidation and reduction. Monoamine oxidases, including MAO-B, catalyze the oxidation of monoamines by employing oxygen to remove their amine group . The enzyme’s active site consists of a hydrophobic cavity that interacts with the flavin cofactor and extends to the protein surface . Common reagents used in these reactions include oxygen and various substrates such as dopamine and benzylamine. The major products formed from these reactions are the corresponding aldehydes, hydrogen peroxide, and ammonia or substituted amines .

Applications De Recherche Scientifique

MAO-B-IN-30 has a wide range of scientific research applications. It is primarily used in the study of Parkinson’s disease, where it helps reduce the degradation of dopamine by inhibiting central MAO activity . Additionally, MAO-B inhibitors like MAO-B-IN-30 are being explored for their potential in treating other neurodegenerative diseases such as Alzheimer’s disease and amyotrophic lateral sclerosis . In the field of chemistry, MAO-B-IN-30 is used to study the structure-activity relationship of MAO-B inhibitors and to develop new potent and selective candidates for MAO-B-driven diseases .

Mécanisme D'action

The mechanism of action of MAO-B-IN-30 involves the inhibition of the MAO-B enzyme, which catalyzes the oxidative deamination of various amine substrates, including dopamine . By inhibiting MAO-B, MAO-B-IN-30 increases the synaptic availability of these neurotransmitters, leading to enhanced neurotransmission. The compound interacts with critical amino acid residues in the enzyme’s active site, such as tyrosine-435, tyrosine-326, cysteine-172, and glutamine-206 . This interaction prevents the enzyme from breaking down neurotransmitters, thereby exerting its therapeutic effects.

Comparaison Avec Des Composés Similaires

MAO-B-IN-30 is unique in its ability to cross the blood-brain barrier and its potent inhibitory activity against MAO-B. Similar compounds include selegiline and rasagiline, which are also selective MAO-B inhibitors used in the treatment of Parkinson’s disease . Another compound, 1-(3-(4-tert-butylphenoxy)propyl)pyrrolidine, has shown even higher potency than MAO-B-IN-30, with an IC50 value of 2.7 nM . These compounds share a common mechanism of action but differ in their potency, selectivity, and ability to cross the blood-brain barrier.

Propriétés

Formule moléculaire |

C15H10BrN3O2 |

|---|---|

Poids moléculaire |

344.16 g/mol |

Nom IUPAC |

4-bromo-N-[(2-hydroxy-1H-indol-3-yl)imino]benzamide |

InChI |

InChI=1S/C15H10BrN3O2/c16-10-7-5-9(6-8-10)14(20)19-18-13-11-3-1-2-4-12(11)17-15(13)21/h1-8,17,21H |

Clé InChI |

VWPDISBHGQKPGY-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)C3=CC=C(C=C3)Br |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11998617.png)

![N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B11998618.png)

![1-(2-Hydroxy-1-phenylethyl)-3-{2-[3-(2-{[(2-hydroxy-1-phenylethyl)carbamoyl]amino}propan-2-yl)phenyl]propan-2-yl}urea](/img/structure/B11998628.png)

![Methyl 2-{[(2,4-dimethylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11998638.png)

![2,5-dimethyl-N'-[(E)-pyridin-2-ylmethylidene]furan-3-carbohydrazide](/img/structure/B11998660.png)

![N-(4-bromophenyl)-2-[(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]acetamide](/img/structure/B11998673.png)